

Fenhexamid: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest		
Compound Name:	Fenhexamid-1-pentanoic acid	
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Introduction

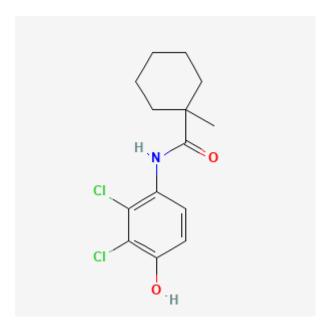
Fenhexamid, with the IUPAC name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, is a locally systemic fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot).[1] Belonging to the class of hydroxyanilide fungicides, Fenhexamid operates through the inhibition of sterol biosynthesis in fungi, a mode of action that distinguishes it from many other fungicides and makes it a valuable tool in resistance management programs.[2] This technical guide provides an in-depth overview of the synthesis pathway of Fenhexamid, its chemical structure, and relevant physicochemical properties, tailored for a scientific audience.

Chemical Structure and Properties

Fenhexamid is characterized by a dichlorinated hydroxyphenyl group linked via an amide bond to a 1-methylcyclohexanecarboxamide moiety. This structure is fundamental to its fungicidal activity.

Chemical Structure:





Caption: The chemical structure of Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide).

A summary of its key chemical and physical properties is provided in the table below.



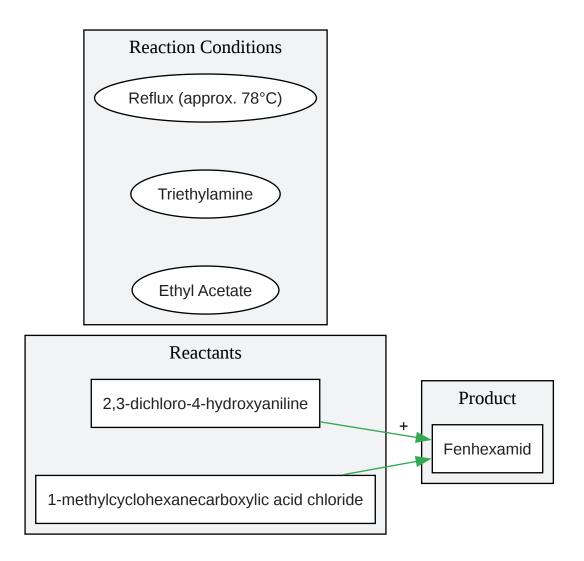
Property	Value	Reference
IUPAC Name	N-(2,3-dichloro-4- hydroxyphenyl)-1- methylcyclohexane-1- carboxamide	[3][4]
CAS Number	126833-17-8	[4][5]
Molecular Formula	C14H17Cl2NO2	[4][5]
Molecular Weight	302.20 g/mol	[4][5]
Appearance	White to off-white powder	[3]
Melting Point	153 °C	[4]
Boiling Point	320 °C	[4]
Solubility in Water	20 mg/L (at 20 °C)	
Solubility in Organic Solvents (g/L at 20°C)		
- Dichloromethane	>200	
- Acetone	160	_
- Methanol	118	_
- Ethyl Acetate	81	
- Toluene	5.7	_
- n-Hexane	<0.1	_
LogP (octanol-water partition coefficient)	3.51	[4]

Synthesis Pathway

The synthesis of Fenhexamid is primarily achieved through the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanecarboxylic acid chloride. This reaction is a nucleophilic acyl substitution.



The overall reaction is as follows:



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Caption: General overview of the Fenhexamid synthesis pathway.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2,3-dichloro-4-hydroxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-methylcyclohexanecarboxylic acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form the stable amide product, Fenhexamid. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.





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Caption: Simplified mechanism of Fenhexamid synthesis.

Experimental Protocols

The following is a representative laboratory-scale protocol adapted from industrial synthesis descriptions.[5]

Materials:

- 2,3-dichloro-4-hydroxyaniline
- 1-methylcyclohexanecarboxylic acid chloride
- Triethylamine
- · Ethyl acetate
- Activated carbon
- Water (deionized)

Equipment:

- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- · Magnetic stirrer and heating mantle
- Filtration apparatus (e.g., Büchner funnel)



- Rotary evaporator
- Apparatus for centrifugation and drying

Procedure:

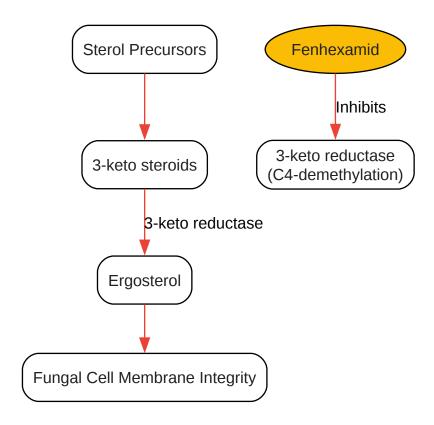
- Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-4-hydroxyaniline (1.0 equivalent) and 1-methylcyclohexanoyl chloride (approximately 0.95 equivalents) in ethyl acetate.
- Reaction: Heat the mixture to reflux (approximately 78°C) with stirring. Add triethylamine (approximately 0.6 equivalents) dropwise from the dropping funnel over a period of 45 minutes.
- Reflux: Continue to reflux the reaction mixture for an additional 2 hours after the addition of triethylamine is complete.
- Cooling and Filtration: Cool the reaction mixture to room temperature (approximately 25°C). Filter the mixture under vacuum to remove the triethylamine hydrochloride salt.
- Decolorization: To the filtrate, add activated carbon and reflux for 1 hour to decolorize the solution.
- Work-up: Filter the hot solution to remove the activated carbon. Add water to the filtrate and remove the ethyl acetate under reduced pressure using a rotary evaporator.
- Isolation and Purification: The resulting aqueous suspension contains the crude
 Fenhexamid. Isolate the solid product by centrifugation or filtration. Wash the crude product with water.
- Drying: Dry the purified product in an oven at approximately 80°C. The expected yield of Fenhexamid is typically high, often exceeding 90%, with a purity of around 98%.[5]

Mode of Action

Fenhexamid's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the 3-keto reductase enzyme, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.



[2] Inhibition of this enzyme leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.[2]



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Caption: Fenhexamid's mode of action in the fungal ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and mode of action of the fungicide Fenhexamid. The synthesis is a robust and high-yielding process, and its unique mode of action makes it an important tool for managing fungal diseases in agriculture. The detailed information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.



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